molecular formula C13H7ClFNO4 B3126120 4-Fluoro-2-nitrophenyl 4-chlorobenzenecarboxylate CAS No. 331459-80-4

4-Fluoro-2-nitrophenyl 4-chlorobenzenecarboxylate

Cat. No. B3126120
CAS RN: 331459-80-4
M. Wt: 295.65 g/mol
InChI Key: HIVUSVJIKCVKID-UHFFFAOYSA-N
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Description

4-Fluoro-2-nitrophenyl 4-chlorobenzenecarboxylate is a chemical compound with the molecular formula C13H7ClFNO4 . It is also known as 4-fluoro-2-nitrophenyl 4-chlorobenzoate .

Scientific Research Applications

Nucleophilic Photosubstitution

One study explores the nucleophilic photosubstitution of 2-fluoro-4-nitroanisole with various amines, suggesting the potential of 2-fluoro-4-nitrophenyl ethers as biochemical photoprobes. This research highlights the thermal stability and quantum yield values obtained from photoreactions, indicating the utility of such compounds in biochemical applications (Pleixats et al., 1989).

Synthesis of Derivatives

Another study focuses on the synthesis of 2-chloro-4-fluoro-5-nitrophenyl ethyl carbonate through acylation and nitration reactions, starting from 2-chloro-4-fluorophenol. This research examines the reaction mechanisms and kinetics, providing insights into the optimal conditions for these chemical processes and the potential applications of the synthesized compounds in various chemical domains (Wang Da-hui, 2010).

Arylation of Uracil Derivatives

A convenient method for N-1 arylation of uracil derivatives using 1-fluoro-4-nitrobenzene or 1-fluoro-2,4-dinitrobenzene in the presence of a base has been developed. This study presents the synthesis of nitrophenyl- and dinitrophenyluracil derivatives, showcasing their application in further synthesis and highlighting their biological activity, particularly in antiviral and antineoplastic agents (Gondela & Walczak, 2006).

Radiosensitizing Agents

Research into potential radiosensitizers led to the synthesis of several 4-fluoro-3-nitrophenacyl alkylxanthates, demonstrating the role of 4-fluoro-3-nitrophenacyl bromide in condensation reactions. This study contributes to the understanding of chemical reactions involving fluoro and nitro groups and their potential applications in enhancing the effectiveness of radiation therapy (Skwarski & Sobolewski, 1992).

properties

IUPAC Name

(4-fluoro-2-nitrophenyl) 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClFNO4/c14-9-3-1-8(2-4-9)13(17)20-12-6-5-10(15)7-11(12)16(18)19/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIVUSVJIKCVKID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2)F)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601279276
Record name 4-Fluoro-2-nitrophenyl 4-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601279276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

331459-80-4
Record name 4-Fluoro-2-nitrophenyl 4-chlorobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=331459-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-2-nitrophenyl 4-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601279276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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